molecular formula C17H14N2 B14745781 Pentanedinitrile, 2,4-diphenyl- CAS No. 1222-47-5

Pentanedinitrile, 2,4-diphenyl-

Cat. No.: B14745781
CAS No.: 1222-47-5
M. Wt: 246.31 g/mol
InChI Key: BWTDTZJEXARMAO-UHFFFAOYSA-N
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Description

Pentanedinitrile, 2,4-diphenyl- is an organic compound with the molecular formula C17H14N2 It is characterized by the presence of two phenyl groups attached to a pentanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedinitrile, 2,4-diphenyl- typically involves the reaction of benzyl cyanide with malononitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group of benzyl cyanide attacks the methylene carbon of malononitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of Pentanedinitrile, 2,4-diphenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include strong bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

Pentanedinitrile, 2,4-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of diamines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pentanedinitrile, 2,4-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentanedinitrile, 2,4-diphenyl- involves its interaction with molecular targets through its nitrile and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Similar structure but lacks the second phenyl group.

    Malononitrile: Contains two nitrile groups but lacks phenyl groups.

    Phenylacetonitrile: Contains a single phenyl group and a nitrile group.

Uniqueness

Pentanedinitrile, 2,4-diphenyl- is unique due to the presence of two phenyl groups attached to a pentanedinitrile backbone. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1222-47-5

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2,4-diphenylpentanedinitrile

InChI

InChI=1S/C17H14N2/c18-12-16(14-7-3-1-4-8-14)11-17(13-19)15-9-5-2-6-10-15/h1-10,16-17H,11H2

InChI Key

BWTDTZJEXARMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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